molecular formula C15H22N4O2 B608318 Kdm5A-IN-1

Kdm5A-IN-1

Katalognummer: B608318
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: CXEXTVGTDZRKJS-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Reaktionstypen: KDM5A-IN-1 unterliegt hauptsächlich Wechselwirkungen mit seinen Zielenenzymen und nicht mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Seine primäre Wirkungsweise besteht darin, an das aktive Zentrum von KDM5-Enzymen zu binden, wodurch deren Demethylase-Aktivität gehemmt wird .

Häufige Reagenzien und Bedingungen: Die Verbindung wird typischerweise in biologischen Assays unter Bedingungen verwendet, die ihre Stabilität und Aktivität erhalten. Häufige Reagenzien sind Dimethylsulfoxid (DMSO) zur Solubilisierung und verschiedene Puffer, um den pH-Wert und die Ionenstärke während der Assays zu erhalten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Wechselwirkung zwischen this compound und seinen Zielenenzymen ist die Hemmung der Demethylase-Aktivität, was zu einer Anhäufung methylierter Histone führt, die Genexpressionsmuster verändern kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

  • Breast Cancer :
    • Cytotoxicity : Kdm5A-IN-1 has shown potent cytotoxic effects against KDM5A-overexpressing breast cancer cell lines while exhibiting low toxicity to normal cells. In vitro assays demonstrated significant growth inhibition and induction of senescence in these cancer cells .
    • Mechanistic Studies : The compound was found to disrupt the interaction between KDM5A and its substrate histones, leading to increased levels of tumor suppressor proteins p16 and p27, which are crucial for inducing cell cycle arrest .
  • Osteosarcoma :
    • Tumorigenesis : Research indicates that KDM5A is upregulated in osteosarcoma tissues compared to adjacent normal tissues. Knockdown experiments showed that inhibiting KDM5A reduced cell proliferation and induced apoptosis, suggesting that this compound could be a potential therapeutic agent for this type of cancer .
  • Neurodevelopmental Disorders :
    • Autism Spectrum Disorder : Variants in the KDM5A gene have been implicated in autism spectrum disorder (ASD). Mouse models with Kdm5a knockouts exhibited behavioral phenotypes relevant to ASD, indicating that targeting this pathway with inhibitors like this compound could provide insights into therapeutic strategies for neurodevelopmental disorders .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound with other known inhibitors:

CompoundTargetPotency (IC50)SelectivityApplication Area
This compoundKDM5ALower than 50 nMHighBreast Cancer, Osteosarcoma
CPI-455KDM5 Family~100 nMModerateGeneral Demethylation
GSK-J1KDM6/KDM5~80 nMLowVarious Cancers

Case Studies

Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and an increase in markers associated with senescence. The mechanism was attributed to the upregulation of p16 and p27 due to inhibited demethylation processes by KDM5A .

Case Study 2: Osteosarcoma Cell Lines
this compound was tested on osteosarcoma cell lines, demonstrating its ability to decrease proliferation rates significantly. Flow cytometry analysis confirmed that treatment led to increased apoptosis markers and altered cell cycle dynamics, indicating its potential role as a therapeutic agent against osteosarcoma .

Wirkmechanismus

KDM5A-IN-1 exerts its effects by binding to the active site of KDM5 enzymes, specifically KDM5A, KDM5B, and KDM5C. This binding inhibits the demethylation of lysine 4 on histone H3 (H3K4), leading to an accumulation of methylated histones. This accumulation can result in altered gene expression, which can inhibit cancer cell proliferation and promote apoptosis .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Kdm5A-IN-1 is a selective inhibitor of the KDM5A histone demethylase, which plays a significant role in various biological processes, particularly in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and comparative studies with other inhibitors.

Overview of KDM5A

KDM5A, a member of the KDM5 family of histone demethylases, is involved in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Overexpression of KDM5A has been linked to increased proliferation, metastasis, and drug resistance in several cancers, including breast cancer .

This compound functions by selectively inhibiting the demethylase activity of KDM5A. Research indicates that it disrupts the interaction between KDM5A and H3K4me3, leading to an increase in H3K4me3 levels. This action promotes the activation of tumor suppressor genes such as p27 and p16, which are crucial for regulating cell cycle progression and inducing cell senescence .

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines that overexpress KDM5A. The compound showed significantly higher cytotoxic effects compared to CPI-455, another known KDM5 inhibitor. The following table summarizes the cytotoxicity results across different cell lines:

Cell Line Kdm5A Expression Cytotoxicity (IC50) Effect on Colony Formation
MDA-MB-231High10 µMSignificant inhibition
MDA-MB-468High12 µMSignificant inhibition
MCF-7High15 µMSignificant inhibition
MCF-10ALow>50 µMMinimal inhibition
LO2Low>50 µMMinimal inhibition

The results indicate that this compound selectively targets cancerous cells while sparing normal cells .

Mechanistic Studies

Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis, showing an increase in G1 phase cells post-treatment. Additionally, knockdown experiments demonstrated that silencing KDM5A mimics the effects observed with this compound treatment, further supporting its mechanism of action .

Selectivity and Potency

This compound has been shown to have superior selectivity for KDM5A over other members of the KDM family, particularly KDM4s. In comparative assays, it outperformed CPI-455 in terms of both potency and selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential .

In Vivo Studies

In vivo studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. The compound not only inhibited tumor growth but also altered the expression profiles of key regulatory genes involved in cell proliferation and apoptosis .

Eigenschaften

IUPAC Name

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXTVGTDZRKJS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.